2-[(4S,5R)-4,5-Dihydro-4,5-diphenyl-2-oxazolyl]phenol
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Overview
Description
2-[(4S,5R)-4,5-Dihydro-4,5-diphenyl-2-oxazolyl]phenol is a complex organic compound characterized by its unique oxazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4S,5R)-4,5-Dihydro-4,5-diphenyl-2-oxazolyl]phenol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a phenolic compound with a suitable oxazole precursor in the presence of a catalyst. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes multiple purification steps, such as recrystallization and chromatography, to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
2-[(4S,5R)-4,5-Dihydro-4,5-diphenyl-2-oxazolyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the oxazole ring to more saturated structures.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include substituted phenols, quinones, and various oxazole derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(4S,5R)-4,5-Dihydro-4,5-diphenyl-2-oxazolyl]phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-[(4S,5R)-4,5-Dihydro-4,5-diphenyl-2-oxazolyl]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The oxazole ring structure allows for interactions with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4,5-dihydro-1,3-oxazole: Shares the oxazole ring but lacks the phenolic group.
4,5-Diphenyl-2-oxazoline: Similar structure but with different substituents on the oxazole ring.
2-(4-Hydroxyphenyl)-4,5-diphenyl-1,3-oxazole: Contains a hydroxyl group on the phenyl ring, similar to the target compound.
Uniqueness
2-[(4S,5R)-4,5-Dihydro-4,5-diphenyl-2-oxazolyl]phenol is unique due to its specific stereochemistry and the presence of both phenolic and oxazole functionalities
Properties
IUPAC Name |
2-[(4S,5R)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO2/c23-18-14-8-7-13-17(18)21-22-19(15-9-3-1-4-10-15)20(24-21)16-11-5-2-6-12-16/h1-14,19-20,23H/t19-,20+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFFWAIOZAPDBZ-VQTJNVASSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(OC(=N2)C3=CC=CC=C3O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]2[C@H](OC(=N2)C3=CC=CC=C3O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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